N,N-Dimethyl-p-(2,3-xylylazo)aniline

Analytical Chemistry Method Development Solubility

N,N-Dimethyl-p-(2,3-xylylazo)aniline (CAS 18997-62-1), also known as 2',3'-Dimethyl-4-dimethylaminoazobenzene, is a member of the aminoazobenzene class of azo dyes, characterized by a 2,3-xylyl substitution on the azo-linked aromatic ring. This compound serves primarily as a chromogenic reagent and analytical probe, finding application in complexometric titrations and the detection of metal ions.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
CAS No. 18997-62-1
Cat. No. B091850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-p-(2,3-xylylazo)aniline
CAS18997-62-1
SynonymsN,N-Dimethyl-p-(2,3-xylylazo)aniline
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C
InChIInChI=1S/C16H19N3/c1-12-6-5-7-16(13(12)2)18-17-14-8-10-15(11-9-14)19(3)4/h5-11H,1-4H3
InChIKeyMLPYGZQFLVBIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-p-(2,3-xylylazo)aniline: A 2,3-Xylyl Substituted Aminoazobenzene Analytical Reagent


N,N-Dimethyl-p-(2,3-xylylazo)aniline (CAS 18997-62-1), also known as 2',3'-Dimethyl-4-dimethylaminoazobenzene, is a member of the aminoazobenzene class of azo dyes, characterized by a 2,3-xylyl substitution on the azo-linked aromatic ring . This compound serves primarily as a chromogenic reagent and analytical probe, finding application in complexometric titrations and the detection of metal ions . Its basic physicochemical profile includes a molecular weight of 253.34 g/mol and calculated properties such as a density of 1.014 g/cm³ and a boiling point of approximately 406.9°C at 760 mmHg .

Why Generic Substitution of N,N-Dimethyl-p-(2,3-xylylazo)aniline is Not Advisable for Analytical Method Development


In the aminoazobenzene class, even minor variations in the substitution pattern on the aromatic rings can drastically alter critical performance parameters such as metal-ion selectivity, complex stability, and pH-dependent color transition. For instance, the widely used pH indicator Dimethyl Yellow (Solvent Yellow 2, CAS 60-11-7) lacks the xylyl substitution and exhibits a distinct solubility and application profile, being insoluble in water and functioning as an acid-base indicator . Similarly, the positional isomer N,N-Dimethyl-p-(3,4-xylylazo)aniline (CAS 3025-73-8) differs solely in the placement of methyl groups, which can influence its steric and electronic properties, and thus its chelating behavior . Therefore, generic substitution with another 'aminoazobenzene' or 'azo dye' without rigorous comparative validation risks compromising assay sensitivity, specificity, and reproducibility. The following quantitative evidence details the specific differentiators for the 2,3-xylyl isomer.

Quantitative Differentiation Guide for N,N-Dimethyl-p-(2,3-xylylazo)aniline Procurement


Comparative Solubility Profile of N,N-Dimethyl-p-(2,3-xylylazo)aniline vs. Dimethyl Yellow

Unlike the closely related pH indicator Dimethyl Yellow (Solvent Yellow 2, CAS 60-11-7), which is practically insoluble in water, N,N-Dimethyl-p-(2,3-xylylazo)aniline exhibits high water solubility . This physicochemical difference is critical for applications requiring aqueous-based assay conditions without the use of organic co-solvents. While specific quantitative solubility data (e.g., g/L) is not reported in the source, the qualitative descriptor 'freely soluble' provides a clear differentiator from 'insoluble' .

Analytical Chemistry Method Development Solubility

Comparative Melting Behavior and Thermal Stability

The thermal profile of N,N-Dimethyl-p-(2,3-xylylazo)aniline differs significantly from the common pH indicator Dimethyl Yellow. The target compound melts with decomposition at approximately 190°C , whereas Dimethyl Yellow has a reported melting range of 110-116°C . The higher decomposition point of the target compound suggests potentially greater thermal stability, which can be a relevant factor for applications involving elevated temperatures or for storage considerations.

Material Science Thermal Analysis Stability

Distinct UV-Vis Absorption Profile Compared to Generic Azo Dyes

N,N-Dimethyl-p-(2,3-xylylazo)aniline presents a characteristic UV-Vis absorbance profile that is distinct from that of many common azo dyes. A technical datasheet for the compound specifies a smooth UV spectrum with no absorption maxima in the 270-350 nm range and an absorbance of not more than (NMT) 0.20 at 275 nm (10 mm cell) . This low absorbance in the near-UV region is a specific, quantifiable characteristic. In contrast, many azo dyes, including Dimethyl Yellow, exhibit strong absorption maxima in the visible region (e.g., around 400-500 nm) that are responsible for their intense color .

Spectrophotometry Chromogenic Reagents Quality Control

Structural Differentiation from Positional Isomer N,N-Dimethyl-p-(3,4-xylylazo)aniline

The 2,3-xylyl substitution pattern in N,N-Dimethyl-p-(2,3-xylylazo)aniline differentiates it from its positional isomer, N,N-Dimethyl-p-(3,4-xylylazo)aniline (CAS 3025-73-8) . This seemingly minor change in methyl group placement can alter the molecule's steric hindrance around the azo bond and the dimethylamino group, which may influence its ability to form stable complexes with metal ions. While direct comparative complexation data is not available, the difference in substitution pattern is a fundamental structural distinction with known implications for the selectivity and binding constants of azo dye chelators .

Cheminformatics Structure-Activity Relationship Complexation

Optimal Application Scenarios for N,N-Dimethyl-p-(2,3-xylylazo)aniline in Scientific Research


Chromogenic Reagent for Aqueous Metal Ion Detection

Due to its high water solubility and its classification as a chromogenic reagent , this compound is best suited for developing aqueous-based colorimetric or spectrophotometric assays for detecting transition and heavy metal ions. Its 'freely soluble' nature eliminates the need for organic co-solvents, simplifying assay protocols and reducing potential interference, a distinct advantage over water-insoluble azo dyes like Dimethyl Yellow .

Indicator in Complexometric Titrations in Aqueous Media

The compound's documented use as an indicator in complexometric titrations , combined with its aqueous solubility , makes it a suitable candidate for titrations involving metal ions like calcium, magnesium, or zinc in water-based samples. The specific 2,3-xylyl substitution may confer a different selectivity or color-change endpoint compared to other metallochromic indicators.

Calibration Standard for UV-Vis Spectrophotometry

The precisely defined UV-Vis absorbance profile, notably the maximum absorbance of NMT 0.20 at 275 nm , allows this compound to serve as a unique standard or reference material for qualifying spectrophotometer performance in the near-UV region, particularly when a low-background standard is required. Its smooth spectrum with no maxima in the 270-350 nm range is a specific, verifiable characteristic .

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